molecular formula C9H14O B13315404 1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde

1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde

Cat. No.: B13315404
M. Wt: 138.21 g/mol
InChI Key: QPEQQWPMFNJKIH-UHFFFAOYSA-N
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Description

1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde is an organic compound characterized by a cyclobutane ring substituted with a 2-methylprop-2-en-1-yl group and an aldehyde functional group. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with unique chemical properties .

Preparation Methods

The synthesis of 1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of cyclobutane with 2-methylprop-2-en-1-yl bromide in the presence of a strong base, such as sodium hydride, to form the substituted cyclobutane. The resulting compound is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to introduce the aldehyde functional group .

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylprop-2-en-1-yl group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions include the corresponding carboxylic acid, primary alcohol, and substituted cyclobutane derivatives .

Scientific Research Applications

1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the compound’s cyclobutane ring can undergo ring-opening reactions, which may further influence its biological activity .

Comparison with Similar Compounds

1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-(2-methylprop-2-enyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C9H14O/c1-8(2)6-9(7-10)4-3-5-9/h7H,1,3-6H2,2H3

InChI Key

QPEQQWPMFNJKIH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1(CCC1)C=O

Origin of Product

United States

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